N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS: 1261008-90-5) is a thienopyrimidine-based acetamide derivative characterized by a fused thieno[3,2-d]pyrimidinone core substituted with a 2,4-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further functionalized with a 2-chlorobenzyl group, contributing to its unique physicochemical and pharmacological profile. Its molecular formula is C₂₃H₂₀ClN₃O₂S₂, with a molecular weight of 470.0 g/mol .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14-7-8-19(15(2)11-14)27-22(29)21-18(9-10-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-17(16)24/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWCESVQMZGKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the Dimethylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a nucleophile.
Formation of the Acetamide Linkage: This final step typically involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine ring, potentially converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidinone and pyrimidine-based acetamides are widely explored for their diverse bioactivities. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, molecular properties, and implications for activity.
Core Scaffold and Substituent Variations
Structural and Conformational Analysis
- Dihedral Angles: In crystal structures of related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), the dihedral angle between the pyrimidine and benzene rings ranges from 42.25° to 67.84°, influencing molecular planarity and target binding .
- Intramolecular Interactions: Stabilizing intramolecular N–H⋯N hydrogen bonds are common in sulfanylacetamide derivatives, as seen in N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide . The target compound’s 2-chlorobenzyl group may promote similar interactions with biological targets.
Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in ZINC2719983 increases metabolic stability but may reduce solubility. In contrast, the target compound’s 2,4-dimethylphenyl group balances lipophilicity and solubility.
- The target compound’s 2-chlorobenzyl group offers moderate bulk without excessive hindrance.
- Hydrogen-Bonding Capacity: Methoxy-substituted analogs (e.g., CAS 1252926-55-8 ) exhibit enhanced hydrogen-bond donor/acceptor capacity, which may improve target affinity compared to purely hydrophobic substituents.
Biological Activity
N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core linked to various aromatic groups. Its molecular formula is with a molecular weight of approximately 484.408 g/mol. The presence of chlorine and sulfur atoms contributes to its unique reactivity and biological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to inhibit key pathways involved in tumor growth and metastasis.
A notable study demonstrated that thieno[3,2-d]pyrimidine derivatives showed promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar thieno[3,2-d]pyrimidine derivatives possess antibacterial and antifungal activities. These effects are believed to arise from the inhibition of bacterial enzymes or disruption of cellular membranes .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Arrest : It has been observed that certain derivatives can induce cell cycle arrest at the G1/S phase, leading to reduced cell proliferation.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives showed that one specific derivative exhibited IC50 values in the low micromolar range against multiple cancer cell lines including breast and colon cancer cells. The study highlighted the compound's ability to inhibit tumor growth in vivo using mouse models .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition zones compared to control groups, suggesting potential therapeutic applications for infections caused by resistant strains .
Pharmacokinetics and ADMET Properties
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable profiles for oral bioavailability. The compound adheres to Lipinski’s rule of five indicating good drug-likeness with a calculated logP value suggesting moderate lipophilicity .
| Property | Value |
|---|---|
| Molecular Weight | 484.408 g/mol |
| Lipophilicity (logP) | 7.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
